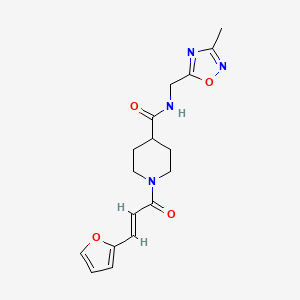
(E)-1-(3-(furan-2-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-(furan-2-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H20N4O4 and its molecular weight is 344.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-1-(3-(furan-2-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide, identified by the CAS number 1334377-32-0, is a synthetic molecule that incorporates various bioactive moieties. This compound is of interest due to its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.
Chemical Structure and Properties
The molecular formula of the compound is C17H20N4O4 with a molecular weight of 344.4 g/mol. The structure features a piperidine ring substituted with an acrylamide group and a furan moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| CAS Number | 1334377-32-0 |
| Molecular Formula | C₁₇H₂₀N₄O₄ |
| Molecular Weight | 344.4 g/mol |
| Melting Point | N/A |
| Density | N/A |
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing furan and oxadiazole rings have shown promising results in inhibiting cancer cell proliferation. In vitro assays indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines.
Case Study:
In a comparative study, several derivatives of piperidine were evaluated for their cytotoxic effects against human cancer cell lines (e.g., MCF-7 and HeLa). The compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting enhanced potency.
Anti-inflammatory Activity
The compound's structural features suggest potential as a COX-II inhibitor. Inhibition of cyclooxygenase enzymes is crucial for reducing inflammation and associated pain. Preliminary in vitro assays have indicated moderate inhibitory activity against COX-II, with IC50 values in the micromolar range.
Research Findings:
A study published in ACS Omega reported on similar piperidine derivatives showing IC50 values ranging from 0.52 to 22.25 μM against COX enzymes. The modifications on the piperidine ring were critical for enhancing selectivity towards COX-II over COX-I.
The biological activity of this compound can be attributed to:
- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
- Enzyme Inhibition: Competitive inhibition of COX enzymes, reducing prostaglandin synthesis and inflammation.
- Cell Cycle Regulation: Interference with cell cycle progression, particularly at the G1/S checkpoint.
Propiedades
IUPAC Name |
1-[(E)-3-(furan-2-yl)prop-2-enoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-12-19-15(25-20-12)11-18-17(23)13-6-8-21(9-7-13)16(22)5-4-14-3-2-10-24-14/h2-5,10,13H,6-9,11H2,1H3,(H,18,23)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVVWHNDLPACDT-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













